trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane
Description
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane is a cyclopropane derivative featuring hydroxymethyl and tert-butyl-dimethyl-silyl (TBDMS)-protected hydroxymethyl groups in a trans configuration. The cyclopropane ring, a highly strained three-membered carbon structure, confers unique reactivity and stability to the molecule. The TBDMS group serves as a protective moiety for the hydroxymethyl functionality, enhancing the compound’s lipophilicity and stability under synthetic conditions . Such derivatives are critical intermediates in organic synthesis, particularly for constructing complex natural products or pharmaceuticals where stereochemical precision is paramount.
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-10-6-9(10)7-12/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
PZQLNVLPDGTCOM-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of Hydroxymethyl Group: This step can involve the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.
Attachment of tert-butyl-dimethyl-silanyloxymethyl Group: This can be done through a silylation reaction using tert-butyl-dimethylsilyl chloride and a base like imidazole.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability.
Biology:
- Potential use in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential pharmacological properties.
Industry:
- Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Stereochemical Considerations and Isomerism
The trans configuration of substituents on the cyclopropane ring introduces distinct stereochemical properties. Diastereomerism arises from the spatial orientation of substituents relative to the cyclopropane plane, with trans isomers often exhibiting lower steric strain compared to cis counterparts . For instance, in pyrethroids, trans-diastereomers display altered physical properties (e.g., melting points, solubility) despite similar chemical reactivity .
The target compound’s two chiral carbons (C-1 and C-3) generate enantiomers that can deviate polarized light (R/S configuration). Enantiomeric purity is critical for applications in asymmetric catalysis or bioactive molecules, where one enantiomer may exhibit superior activity.
Comparative Analysis with Similar Cyclopropane Compounds
Substituent Effects
- Aryl/Heteroaryl-Substituted Cyclopropanes: Synthesized via Ni(0)-catalyzed cross-coupling, these compounds exhibit moderate solubility in organic solvents due to aromatic groups.
- Unprotected Hydroxymethyl Cyclopropanes : Lack of TBDMS protection increases polarity and susceptibility to oxidation, limiting utility in prolonged synthetic steps.
Data Tables and Research Findings
Table 1: Comparative Overview of Cyclopropane Derivatives
Table 2: Physical Properties of Diastereomers
| Isomer Type | Melting Point Range (°C) | Solubility in CH₂Cl₂ | Stability |
|---|---|---|---|
| trans | 120–150 | High | Thermodynamically stable |
| cis | 80–110 | Moderate | Kinetically labile |
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